Bienvenue dans la boutique en ligne BenchChem!

Bicifadine hydrochloride

triple reuptake inhibitor monoamine transporter structure-activity relationship

Bicifadine hydrochloride is a NET-preferring triple reuptake inhibitor (NET:SERT:DAT ≈ 1:2.1:16.5) offering a clean pharmacological probe for monoaminergic pain research without opioid or NSAID interference. Enables isolation of noradrenergic contributions to descending pain inhibition. Complete biphasic formalin test suppression distinguishes it from SERT-preferring analogs. Low abuse liability confirmed in self-administration studies. Recommended dose: 10–30 mg/kg p.o. or i.p. in rats. For laboratory R&D only; not for human use.

Molecular Formula C12H16ClN
Molecular Weight 209.71 g/mol
CAS No. 66504-75-4
Cat. No. B029426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicifadine hydrochloride
CAS66504-75-4
Synonyms1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride;  (+/-)-1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride;  CL 220075;  MCV 4147;  NIH 9542; 
Molecular FormulaC12H16ClN
Molecular Weight209.71 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C23CC2CNC3.Cl
InChIInChI=1S/C12H15N.ClH/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12;/h2-5,11,13H,6-8H2,1H3;1H
InChIKeyOTZOPAFTLUOBOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicifadine Hydrochloride (CAS 66504-75-4): Triple Monoamine Reuptake Inhibitor for Preclinical Pain Research


Bicifadine hydrochloride (DOV-220,075; CL-220,075) is a synthetic non-opioid, non-NSAID analgesic belonging to the 3-azabicyclo[3.1.0]hexane class, originally discovered at American Cyanamid and later developed by DOV Pharmaceutical [1]. The compound acts as a triple reuptake inhibitor of monoamine transporters with a characteristic potency rank order of norepinephrine (NET, IC50 = 55 nM) > serotonin (SERT, IC50 = 117 nM) > dopamine (DAT, IC50 = 910 nM), yielding a NET:SERT:DAT ratio of approximately 1:2.1:16.5 . Bicifadine advanced to Phase III clinical trials for chronic low back pain before development was discontinued due to failure to demonstrate statistically significant efficacy versus placebo on the primary endpoint [2]; however, its well-characterized preclinical profile continues to make it a valuable reference compound for studies of monoaminergic modulation of pain pathways.

Why Bicifadine Hydrochloride Cannot Be Replaced by Generic Triple Reuptake Inhibitors


Within the triple reuptake inhibitor (TRI) class, compounds exhibit substantial divergence in transporter selectivity ratios, species-specific pharmacology, and in vivo efficacy profiles. Bicifadine possesses a uniquely balanced NET-preferring profile (NET:SERT ≈ 1:2.1; SERT:DAT ≈ 1:7.8) that distinguishes it from closely related structural analogs such as DOV-216,303, which exhibits a different potency rank order (SERT > NET > DAT) with distinct functional consequences in pain models [1]. In the formalin test—a key discriminator of analgesic efficacy—bicifadine demonstrates complete efficacy in both Phase I (acute) and Phase II (persistent) responses, a property not uniformly shared across TRI analogs or selective monoamine reuptake inhibitors [2]. Moreover, bicifadine's established lack of activity at opioid receptors and absence of prostaglandin synthetase inhibition differentiate it mechanistically from opioid and NSAID analgesics, making it a clean pharmacological probe for studies requiring isolation of monoaminergic pain modulation [3]. These quantitative and qualitative distinctions preclude simple substitution with other in-class compounds.

Bicifadine Hydrochloride: Quantitative Differentiation Evidence Versus Key Comparators


Transporter Selectivity Profile: Bicifadine vs. DOV-216,303

Bicifadine exhibits a NET-preferring inhibition profile (NET IC50 = 55 nM; SERT IC50 = 117 nM; DAT IC50 = 910 nM), yielding a NET:SERT ratio of approximately 1:2.1 . In contrast, the closely related structural analog DOV-216,303 displays a SERT-preferring profile with IC50 values of 14 nM (SERT), 20 nM (NET), and 78 nM (DAT), resulting in a SERT:NET ratio of 1:1.4 . The rank order of potency differs fundamentally: NET > SERT > DAT for bicifadine versus SERT > NET > DAT for DOV-216,303.

triple reuptake inhibitor monoamine transporter structure-activity relationship

In Vivo Analgesic Efficacy: Complete Biphasic Suppression in the Formalin Test

Bicifadine demonstrates potent and complete efficacy in both Phase I (acute, 0-10 min post-formalin) and Phase II (persistent inflammatory, 10-60 min) of the formalin test in rats and mice [1]. This contrasts with the majority of monoamine transport inhibitors, which typically exhibit partial or limited efficacy in Phase II responses. In rats, bicifadine (30 mg/kg, p.o.) reduced Phase II flinching behavior by approximately 90% relative to vehicle controls [1]. By comparison, the selective serotonin reuptake inhibitor (SSRI) fluoxetine shows minimal to no efficacy in the formalin test, while the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine produces only partial Phase II suppression at comparable doses [2].

formalin test antinociception persistent pain

Neuropathic Pain Efficacy: Spinal Nerve Ligation (Chung Model)

In the rat spinal nerve ligation (SNL, Chung model) model of neuropathic pain, bicifadine administered orally at 30 mg/kg significantly reduced mechanical allodynia as measured by von Frey filament testing [1]. Bicifadine reduced mechanical hyperalgesia by approximately 60-70% at peak effect (2 hours post-dose) [1]. For context, gabapentin—a first-line clinical neuropathic pain agent—typically produces 50-60% reversal of mechanical allodynia in the same model at 100 mg/kg i.p. [2].

neuropathic pain mechanical allodynia spinal nerve ligation

Mechanistic Specificity: Absence of Opioid Receptor and COX Enzyme Activity

Bicifadine demonstrates no measurable binding affinity for μ-, δ-, or κ-opioid receptors in radioligand binding assays at concentrations up to 10 μM [1]. Additionally, bicifadine does not inhibit prostaglandin synthetase (cyclooxygenase, COX) activity in vitro [1]. This contrasts with: (a) opioid analgesics such as morphine (μ-opioid receptor Ki ≈ 1-5 nM), and (b) NSAIDs such as ibuprofen (COX-1 IC50 ≈ 5-10 μM; COX-2 IC50 ≈ 20-50 μM) [2]. In preclinical abuse liability assessments using drug discrimination and self-administration paradigms, bicifadine does not generalize to cocaine or amphetamine cues and does not maintain self-administration behavior, yielding an abuse potential profile resembling antidepressants rather than psychostimulants or opioids [3].

non-opioid analgesic non-NSAID receptor selectivity

Human Pharmacokinetics and Metabolic Profile

In human pharmacokinetic studies, bicifadine administered orally at 200 mg demonstrates rapid absorption with a Tmax of approximately 1.5 hours and an elimination half-life (t½) of 4-6 hours [1]. Total recovery of radiolabeled dose was 92%, with urinary excretion accounting for the majority (≈88.5%) and fecal excretion representing only 3.5% of the administered dose [1]. In contrast, the structurally related TRI DOV-216,303 exhibits a longer human half-life (t½ ≈ 12-16 hours) based on available clinical data [2]. Bicifadine is extensively metabolized, with the primary metabolic pathways involving oxidation of the tolyl methyl group to a carboxylic acid derivative and subsequent conjugation [1].

pharmacokinetics oral bioavailability metabolism

Physicochemical Properties and Stability for Laboratory Handling

Bicifadine hydrochloride (MW = 209.72; C12H15N·HCl) exhibits aqueous solubility of up to 100 mM (≈20.97 mg/mL) in water and 100 mM in DMSO at room temperature . The compound is stable when stored desiccated at room temperature for short-term use, with recommended long-term storage at -20°C as powder (stable for ≥3 years) or -80°C in solution (stable for ≥1 year) . Melting point is reported as 157-164°C . In comparison, the free base form (CAS 71195-57-8) exhibits significantly lower aqueous solubility, making the hydrochloride salt the preferred form for in vivo dosing in aqueous vehicles [1].

solubility stability formulation

Bicifadine Hydrochloride: Recommended Research Application Scenarios Based on Quantitative Evidence


Mechanistic Studies of Monoaminergic Descending Pain Modulation

Use bicifadine as a reference compound to isolate noradrenergic contributions to endogenous pain inhibition, leveraging its NET-preferring selectivity profile (NET:SERT ≈ 1:2.1) and complete absence of opioid receptor activity. This enables dissection of noradrenergic versus serotonergic contributions to descending inhibitory pathways in the spinal dorsal horn without confounding μ-opioid receptor engagement [1]. Recommended dosing in rats: 10-30 mg/kg p.o. or i.p., administered 30-60 minutes prior to behavioral testing based on Tmax of 1.5 hours [2].

Comparative Pharmacology of Triple Reuptake Inhibitors in Pain Models

Employ bicifadine alongside structurally distinct TRIs such as DOV-216,303 to investigate how divergent transporter selectivity ratios (NET-preferring vs. SERT-preferring) translate to differential in vivo efficacy in pain assays. Bicifadine's complete biphasic suppression in the formalin test provides a benchmark for evaluating novel TRIs, where failure to achieve full Phase II suppression may indicate insufficient NET engagement [1]. Include DOV-216,303 (SERT-preferring) as a comparator arm to control for serotonergic contributions.

Non-Opioid, Non-NSAID Positive Control for Analgesic Screening Cascades

Utilize bicifadine as a positive control in analgesic screening cascades where opioid or NSAID mechanisms would confound interpretation. In the spinal nerve ligation (SNL) model of neuropathic pain, bicifadine (30 mg/kg p.o.) produces 60-70% reversal of mechanical allodynia, comparable to gabapentin, but without engaging α2δ calcium channel subunits or GABAergic mechanisms [1]. This makes it suitable for identifying novel analgesics that act through monoaminergic pathways distinct from gabapentinoid mechanisms.

Abuse Liability Assessment Reference Compound (Low Abuse Potential Control)

Use bicifadine as a negative control or reference compound for low abuse potential in drug discrimination and self-administration studies. Bicifadine does not generalize to cocaine or amphetamine cues and fails to maintain self-administration, producing a behavioral profile that clusters with antidepressants rather than stimulants or opioids [1]. This makes it a valuable comparator when evaluating the abuse liability of novel analgesics or psychotropic compounds in preclinical regulatory toxicology packages.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bicifadine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.